1-Nitrononan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-nitrononan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIIMOBYXGFRRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00520672 | |
| Record name | 1-Nitrononan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00520672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67448-98-0 | |
| Record name | 1-Nitrononan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00520672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving 1 Nitrononan 2 One and Its Transformations
Reaction Pathway Elucidation for Nitroketone Transformations
The reactivity of 1-nitrononan-2-one is dictated by the interplay between its carbonyl and nitro functionalities. The carbon atom alpha to both groups is acidic, allowing for the formation of a nitronate intermediate, while the carbonyl carbon is an electrophilic site susceptible to nucleophilic attack.
Nucleophilic Addition and Substitution Mechanisms (e.g., SN1, SN2)
The primary site for nucleophilic attack in this compound is the electrophilic carbonyl carbon. This reaction typically proceeds via a nucleophilic addition mechanism rather than substitution, as ketones lack a suitable leaving group attached to the carbonyl carbon. unacademy.comlibretexts.org
The general mechanism involves a two-step process:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon. This breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. unacademy.comlibretexts.org The hybridization of the carbonyl carbon changes from sp² to sp³ during this step. unacademy.com
Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by an acid source in the reaction mixture to yield an alcohol product. unacademy.comlibretexts.org
Substitution reactions, specifically SN1 and SN2, are not characteristic of the carbonyl group itself but could be relevant if the nonan-2-one backbone were modified to include a leaving group on an sp³-hybridized carbon. The pathway would be determined by the structure of the substrate. masterorganicchemistry.comorganic-chemistry.org A primary alkyl halide would favor the concerted, bimolecular SN2 mechanism, whereas a tertiary alkyl halide would favor the stepwise, unimolecular SN1 mechanism involving a carbocation intermediate. masterorganicchemistry.comyoutube.com
| Feature | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Rate Law | Rate = k[Substrate] (Unimolecular) | Rate = k[Substrate][Nucleophile] (Bimolecular) |
| Mechanism | Two steps, involves a carbocation intermediate. youtube.comwikipedia.org | One step (concerted). organic-chemistry.org |
| Substrate Preference | Tertiary > Secondary >> Primary. masterorganicchemistry.com | Methyl > Primary > Secondary >> Tertiary. masterorganicchemistry.com |
| Stereochemistry | Racemization. organic-chemistry.org | Inversion of configuration. organic-chemistry.org |
Radical and Photochemical Reaction Pathways
Radical reactions offer an alternative pathway for the transformation of this compound. These reactions proceed through a chain mechanism involving initiation, propagation, and termination steps. libretexts.org Initiation typically involves the formation of a radical species through homolytic cleavage, often induced by heat or light. libretexts.orgyoutube.com
While specific radical reactions involving this compound are not well-documented, α-nitroketones can undergo photochemical transformations. Irradiation of α-nitroketones can induce intramolecular rearrangements. For example, studies on cyclic α-nitroketones have shown that UV irradiation can lead to the formation of N-hydroxy cyclic imides. rsc.org This suggests that photochemical excitation of this compound could potentially lead to complex intramolecular cyclization or rearrangement products, likely proceeding through radical or excited-state intermediates.
The general phases of a radical chain reaction are:
Initiation: A radical is generated, for instance, by the homolytic cleavage of a weak bond by heat or UV light. libretexts.org
Propagation: A radical reacts with a stable molecule to form a product and another radical, continuing the chain. libretexts.org
Termination: Two radicals combine to form a stable, non-radical product, ending the chain. libretexts.org
1,3-Dipolar Cycloaddition Reactions of Nitrones and Related Species
The nitro group in this compound is a precursor to nitrones, which are versatile intermediates in organic synthesis. The α-carbon of the nitroketone is acidic and can be deprotonated to form a nitronate anion. This nitronate can then be converted into a nitrone, which is a 1,3-dipole. chesci.com
A nitrone can subsequently undergo a 1,3-dipolar cycloaddition reaction with a dipolarophile, such as an alkene or alkyne. rsc.orgwikipedia.org This is a concerted, pericyclic reaction that leads to the formation of a five-membered heterocyclic ring, specifically an isoxazolidine (B1194047). chesci.comwikipedia.org The regioselectivity of the cycloaddition is controlled by the frontier molecular orbitals of the nitrone and the dipolarophile. wikipedia.org These reactions are highly valuable due to their ability to generate complex cyclic molecules with good stereochemical control. rsc.orgmdpi.com
Role of Intermediates and Transition States in Nitroketone Reactivity
Understanding the transient species formed during a reaction is crucial for elucidating its mechanism. A reaction intermediate is a short-lived, unstable molecule that exists as a local energy minimum on the reaction coordinate diagram. youtube.comlibretexts.org In contrast, a transition state is an energy maximum and represents the fleeting configuration of atoms at the peak of the energy barrier between reactants and products or intermediates. youtube.com
Spectroscopic Detection of Transient Species
The direct observation of reactive intermediates is challenging due to their short lifetimes. Advanced spectroscopic techniques are employed to detect and characterize these transient species. For radical intermediates, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool, as it can detect species with unpaired electrons. osti.govresearchgate.net The spin-trapping technique, where a short-lived radical reacts with a spin trap (like a nitrone) to form a more stable radical adduct, is often used in conjunction with EPR. researchgate.net
For non-radical intermediates, time-resolved spectroscopic methods like femtosecond transient absorption (fs-TA) spectroscopy can monitor the formation and decay of species on extremely short timescales, providing insight into the dynamics of photochemical processes and the lifetimes of excited states and other intermediates.
Theoretical Prediction of Intermediate Structures
Computational chemistry provides a powerful complement to experimental studies for understanding reaction mechanisms. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and calculate the energies of reactants, products, intermediates, and transition states. researchgate.netrsc.org
By constructing a potential energy surface (PES), researchers can map the energetic landscape of a reaction. rsc.org This allows for the theoretical prediction of the structures of intermediates and transition states, even if they are too short-lived to be observed experimentally. These calculations can also provide insights into reaction kinetics by determining the activation energy barriers, helping to rationalize observed product distributions and selectivities. researchgate.netrsc.org
Catalytic Mechanisms and Reaction Kinetics for Nitroketone Transformations
The transformation of nitroketones, such as this compound, is a focal point of synthetic organic chemistry due to the versatile nature of both the nitro and ketone functionalities. These transformations are often facilitated by catalysts, which can be broadly categorized into transition metals, organocatalysts, and biocatalysts. Understanding the mechanisms and kinetics of these reactions is crucial for optimizing reaction conditions and achieving desired product selectivity and yield.
Transition Metal-Catalyzed Transformations
Transition metal catalysts are highly effective for various transformations of nitro compounds, most notably the reduction of the nitro group to an amine. This is an industrially significant process for producing amines, which are vital intermediates in the manufacturing of pharmaceuticals, dyes, and agricultural chemicals. itc.mx
The catalytic hydrogenation of nitro compounds over transition metals like palladium, platinum, nickel, or ruthenium is a common and efficient method. itc.mx The reaction is typically highly exothermic and fast. itc.mx The generally accepted mechanism for the reduction of an aromatic nitro group involves a stepwise process on the catalyst surface. The nitro group is first reduced to a nitroso group, then to a hydroxylamine (B1172632), and finally to the amine. itc.mxorientjchem.orglibretexts.org This pathway is favored at low substrate concentrations. itc.mx At higher concentrations, intermediate nitroso and hydroxylamine species can react with each other, leading to side products. itc.mx
For a nitroketone like this compound, the primary transformation would be the selective reduction of the nitro group. The ketone moiety may also be reduced, depending on the catalyst and reaction conditions chosen.
Table 1: Common Transition Metal Catalysts in Nitro Compound Reductions
| Catalyst System | Typical Substrate | Transformation | Mechanistic Notes |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Aromatic Nitro Compounds | Nitro to Amine | High activity, commonly used with H₂ gas. itc.mx |
| Platinum(IV) Oxide (PtO₂) | Aliphatic & Aromatic Nitro | Nitro to Amine | Adams' catalyst, effective under various conditions. |
| Raney Nickel (Raney-Ni) | Nitroalkanes | Nitro to Amine | Less expensive alternative, requires careful handling. |
| Ruthenium Complexes | α-Nitroketones | Asymmetric Transfer Hydrogenation | Used with a hydrogen donor like formic acid for chiral products. mdpi.com |
| Iridium Complexes | α-Nitroketones | Asymmetric Transfer Hydrogenation | Provides access to chiral β-nitroalcohols with high enantioselectivity. mdpi.com |
The mechanism of these hydrogenations involves the activation of molecular hydrogen on the metal surface, followed by the sequential transfer of hydrogen atoms to the nitro group, which is also adsorbed on the surface. orientjchem.org Catalyst deactivation can occur due to strong adsorption of intermediates or leaching of the metal under certain conditions, such as hydrogen starvation. itc.mx
Beyond simple reduction, transition metals can catalyze other reactions. For instance, in reductive amination, a nitro compound is reduced in the presence of a carbonyl compound to form a new C-N bond, ultimately yielding a secondary or tertiary amine. researchgate.net This combines the nitro reduction and imine formation/reduction steps into a single, efficient process. researchgate.net
Organocatalysis and Biocatalytic Approaches in Nitro Compound Reactions
In recent decades, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often offering improved selectivity, milder reaction conditions, and a better environmental profile. thieme-connect.comreading.ac.uk
Organocatalysis leverages small organic molecules to catalyze reactions. The nitro group is an excellent functionality for organocatalytic transformations because of its strong electron-withdrawing nature. thieme-connect.com This property can be exploited to activate adjacent parts of the molecule. For example, primary or secondary amines can react with the ketone part of this compound to form an enamine. This enamine can then participate in various asymmetric reactions, with the catalyst guiding the stereochemical outcome. researchgate.net Thiourea-based catalysts can activate the nitro group itself through hydrogen bonding, facilitating nucleophilic attack on the molecule. researchgate.net While many organocatalytic methods focus on using nitroalkanes as nucleophiles or nitroalkenes as electrophiles, the principles of activation can be applied to the transformations of multifunctional substrates like nitroketones. thieme-connect.comnih.govwikipedia.org
Biocatalytic approaches offer exceptional selectivity under mild, aqueous conditions. The enzyme-mediated reduction of α-nitroketones to chiral β-nitroalcohols is a notable example. mdpi.comresearchgate.net Alcohol dehydrogenases (ADHs) have been successfully employed for this transformation, providing access to enantiomerically pure products which are valuable synthetic building blocks. mdpi.comresearchgate.net
The mechanism involves the transfer of a hydride from a cofactor, typically NADPH (the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate), to the ketone's carbonyl carbon. The ADH enzyme provides a chiral pocket that binds the α-nitroketone in a specific orientation, ensuring that the hydride is delivered to one face of the carbonyl, thus controlling the stereochemistry of the resulting alcohol. mdpi.com The oxidized cofactor (NADP+) is regenerated in situ using a sacrificial substrate, such as glucose, and a second enzyme like glucose dehydrogenase (GDH), allowing the use of only a catalytic amount of the expensive cofactor. mdpi.com
Table 2: Biocatalytic Reduction of α-Nitroketones to β-Nitroalcohols using Alcohol Dehydrogenases (ADHs)
| Substrate (α-Nitroketone) | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
|---|---|---|---|---|
| 1-nitro-1-phenylpropan-2-one | ADH from Rhodococcus ruber | >99 | >99 | (S) |
| 1-nitro-3-phenylpropan-2-one | ADH from Lactobacillus kefir | >99 | >99 | (R) |
| 1-nitro-1-(4-chlorophenyl)propan-2-one | ADH from Rhodococcus ruber | >99 | >99 | (S) |
| 1-nitro-1-(thiophen-2-yl)propan-2-one | ADH from Lactobacillus kefir | 80 | >99 | (R) |
Data synthesized from representative studies on various α-nitroketones, demonstrating the general utility of the method. mdpi.comresearchgate.net
This biocatalytic method is advantageous as it operates at ambient temperature and pressure with low energy consumption. mdpi.com
Kinetic Studies and Determination of Rate-Determining Steps
For the transition metal-catalyzed hydrogenation of a nitroketone, the reaction mechanism is complex, involving adsorption of reactants onto the catalyst surface, a sequence of surface reactions, and desorption of the product. itc.mxorientjchem.org Any of these steps could potentially be rate-determining. For example, if the reaction rate is highly dependent on hydrogen pressure but less sensitive to the nitroketone concentration, it might suggest that the activation of hydrogen on the metal surface is the slow step. Often, kinetic data for such heterogeneous catalytic reactions are fitted to models like the Langmuir-Hinshelwood mechanism, which accounts for the adsorption of species onto the catalyst surface. itc.mx
In biocatalytic reductions using ADHs, the kinetic mechanism often follows Michaelis-Menten kinetics. The rate can be limited by several steps:
Binding of the substrate (the nitroketone) and the cofactor (e.g., NADPH) to the enzyme.
The chemical step itself—the hydride transfer from the cofactor to the substrate.
The release of the product (the nitroalcohol) and the oxidized cofactor from the enzyme.
Kinetic analyses, including initial rate studies and progress curve analysis, can help distinguish between these possibilities. mdpi.com For example, if the enzyme is quickly saturated with the substrate, the rate may become independent of the substrate concentration, indicating that the catalytic turnover (hydride transfer or product release) is the rate-determining step.
For reactions involving nitroalkanes, the acidity of the α-proton is a key feature. wikipedia.org In base-catalyzed reactions, the initial deprotonation of the α-carbon to form a nitronate intermediate is often the slow, rate-determining step. This can be confirmed by measuring the kinetic isotope effect (KIE), where replacing the α-proton with deuterium (B1214612) leads to a significant decrease in the reaction rate. wikipedia.org For a reaction involving this compound under basic conditions, the abstraction of the proton at the C1 position would likely be the initial, and potentially rate-determining, step for subsequent transformations. wikipedia.org
Advanced Spectroscopic Characterization and Elucidation of 1 Nitrononan 2 One Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-nitrononan-2-one. vanderbilt.edu It provides information on the chemical environment of individual atoms, allowing for a detailed mapping of the molecular structure. savemyexams.com
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial but crucial information. The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts and splitting patterns. savemyexams.comlibretexts.org For this compound, specific proton signals can be assigned to the α-methylene group adjacent to the nitro group, the methylene (B1212753) group adjacent to the carbonyl group, the long alkyl chain, and the terminal methyl group. Similarly, ¹³C NMR spectroscopy identifies the number of distinct carbon environments, including the carbonyl carbon, the carbon bearing the nitro group, and the carbons of the nonyl chain. emerypharma.com
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and establishing the connectivity of the molecule. epfl.ch
Correlation Spectroscopy (COSY): This homonuclear correlation experiment maps the coupling relationships between protons, typically over two to three bonds. sdsu.eduprinceton.edu For this compound, COSY spectra would show correlations between the protons on adjacent carbons in the nonyl chain, confirming their sequence.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbons. epfl.chsdsu.edu It allows for the definitive assignment of which protons are bonded to which carbons in the this compound structure.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). emerypharma.comepfl.ch HMBC is particularly powerful for identifying quaternary carbons and for piecing together the molecular skeleton by connecting fragments identified through COSY and HSQC. For instance, it can show correlations from the protons on the α-carbon to the carbonyl carbon and the carbon bearing the nitro group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (terminal) | 0.8 - 1.0 | 10 - 20 |
| (CH₂)n in alkyl chain | 1.2 - 1.6 | 20 - 35 |
| CH₂ adjacent to C=O | 2.2 - 2.5 | 35 - 45 |
| CH₂ adjacent to NO₂ | 4.3 - 4.7 | 70 - 80 |
| C=O (ketone) | - | 200 - 210 |
Note: These are predicted ranges and actual values may vary based on solvent and other experimental conditions.
While the primary structure of this compound is achiral, stereochemical considerations could arise in derivatives or during reactions. NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, is a powerful tool for determining relative stereochemistry. univ-lemans.frjapsonline.com For instance, in a substituted derivative of this compound with a chiral center, the magnitude of the three-bond coupling constant (³J) between protons on adjacent carbons can provide information about their dihedral angle, which is related to their stereochemical arrangement, as described by the Karplus equation. organicchemistrydata.org NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can identify protons that are close in space, further aiding in the assignment of stereochemistry. princeton.edu
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. jsscacs.edu.inlibretexts.org
IR and Raman spectroscopy are excellent for identifying the key functional groups in this compound. bellevuecollege.edu The presence of a strong absorption band in the IR spectrum is indicative of a change in the dipole moment during vibration. libretexts.org
Nitro Group (NO₂): This group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1550-1500 cm⁻¹ and a symmetric stretch around 1385-1345 cm⁻¹. spectroscopyonline.com
Carbonyl Group (C=O): The ketone carbonyl group shows a strong, sharp absorption peak in the IR spectrum, typically around 1725-1705 cm⁻¹. savemyexams.com
Raman spectroscopy, which relies on changes in polarizability, provides complementary information. spectroscopyonline.com While the C=O stretch is also visible in the Raman spectrum, the NO₂ symmetric stretch is often a strong Raman band. Raman spectroscopy can also be used for conformational analysis of the alkyl chain. mdpi.comnih.gov Different conformations of the hydrocarbon chain can lead to shifts in the positions and changes in the shapes of Raman bands, particularly in the C-C stretching and CH₂ twisting and rocking regions. mdpi.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Intensity |
| C-H stretch (alkyl) | 2960-2850 | 2960-2850 | Strong |
| C=O stretch (ketone) | 1725-1705 | 1725-1705 | Strong (IR), Medium (Raman) |
| NO₂ asymm. stretch | 1550-1500 | 1550-1500 | Strong |
| NO₂ symm. stretch | 1385-1345 | 1385-1345 | Strong |
| C-N stretch | 890-835 | 890-835 | Medium |
Both IR and Raman spectroscopy are powerful tools for the in-situ monitoring of chemical reactions involving this compound. americanpharmaceuticalreview.commt.com By inserting a probe directly into the reaction vessel, real-time data on the consumption of reactants and the formation of products and intermediates can be obtained without the need for sampling. americanpharmaceuticalreview.comanton-paar.com This is particularly advantageous for reactions that are fast, involve unstable intermediates, or are conducted under harsh conditions. americanpharmaceuticalreview.comnih.gov For example, in a reaction where the nitro group of this compound is reduced, the disappearance of the characteristic NO₂ stretching bands could be monitored to track the reaction progress. beilstein-journals.org
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is a fundamental analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. azooptics.comrsc.org For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. acdlabs.com Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. msu.edulibretexts.org For this compound, characteristic fragments would be expected from the loss of the nitro group (M-46), cleavage of the alkyl chain, and other rearrangements. Analysis of these fragment ions helps to confirm the connectivity of the molecule. azooptics.com
Table 3: Potential Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure/Loss |
| [M]⁺ | Molecular Ion |
| [M - NO₂]⁺ | Loss of nitro group |
| [C₇H₁₅CO]⁺ | α-cleavage |
| [CH₂NO₂]⁺ | α-cleavage |
Fragmentation Pathway Analysis and Structural Elucidation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments upon ionization. The fragmentation pattern is a molecular fingerprint that can be used to deduce the original structure. For this compound, electron ionization mass spectrometry (EI-MS) would likely induce several predictable fragmentation pathways.
The molecular ion (M+) peak, corresponding to the intact molecule that has lost one electron, would be observed. However, due to the presence of functional groups and a linear alkyl chain, this peak may be weak or absent. libretexts.org The fragmentation of aliphatic ketones is characterized by specific cleavage patterns. miamioh.edu One of the most common is α-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orguni-saarland.de In this compound, this can occur on either side of the ketone.
α-Cleavage: Loss of the heptyl radical (C7H15•) would result in a [CH2NO2CO]+ fragment. Conversely, cleavage of the bond between C1 and C2 would lead to the loss of the nitromethyl radical (•CH2NO2) and the formation of a heptanoyl cation ([CH3(CH2)6CO]+). The relative abundance of these fragments often depends on the stability of the resulting cation and radical, with the loss of the larger alkyl group often being favored. uni-saarland.de
McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo a McLafferty rearrangement. miamioh.edu In this compound, this would involve the transfer of a hydrogen atom from the C4 position to the carbonyl oxygen, followed by the cleavage of the C2-C3 bond. This would result in the formation of a neutral enol and a charged alkene fragment.
Loss of the Nitro Group: Aliphatic nitro compounds can fragment through the loss of the nitro group (NO2), resulting in a strong carbonium ion peak. slideshare.net
A hypothetical fragmentation pattern for this compound is presented in the table below.
| Fragment Ion | Proposed Structure | m/z (Nominal) | Fragmentation Pathway |
| [C9H17NO3]+• | [CH3(CH2)6COCH2NO2]+• | 187 | Molecular Ion |
| [C8H17O]+ | [CH3(CH2)6CO]+ | 129 | α-Cleavage (loss of •CH2NO2) |
| [C7H15]+ | [CH3(CH2)6]+ | 99 | Cleavage of the alkyl chain |
| [C2H2NO3]+ | [COCH2NO2]+ | 88 | α-Cleavage (loss of •C7H15) |
| [C6H12O]+• | [CH3(CH2)3CH=C(OH)CH3]+• | 100 | McLafferty Rearrangement |
| [C9H17O]+ | [C9H17O]+ | 141 | Loss of NO2 |
This table is generated based on general fragmentation principles and may not represent actual experimental data.
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion to several decimal places. bioanalysis-zone.comlibretexts.org This high level of precision allows for the determination of the exact mass of a molecule, which in turn can be used to deduce its elemental composition. waters.comlabmanager.com While low-resolution mass spectrometry can distinguish between ions of different nominal masses, it cannot differentiate between molecules that have the same nominal mass but different molecular formulas. bioanalysis-zone.com
For this compound, the molecular formula is C9H17NO3. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.00000 amu), hydrogen (¹H = 1.00783 amu), nitrogen (¹⁴N = 14.00307 amu), and oxygen (¹⁶O = 15.99491 amu), the monoisotopic mass can be calculated with high precision. libretexts.org
Calculation of the Monoisotopic Mass of this compound:
(9 x 12.00000) + (17 x 1.00783) + (1 x 14.00307) + (3 x 15.99491) = 187.12085 amu
An experimentally determined HRMS value that matches this calculated mass to within a few parts per million (ppm) provides strong evidence for the molecular formula C9H17NO3, thereby confirming the presence and number of each type of atom in the molecule. mdpi.com This level of accuracy is crucial for distinguishing this compound from other potential isomers or compounds with the same nominal mass.
| Property | Value |
| Molecular Formula | C9H17NO3 |
| Nominal Mass | 187 amu |
| Monoisotopic Mass | 187.120843 g/mol epa.gov |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Methods
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. msu.edu The wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the chromophores present in the molecule.
Chromophore Analysis and Electronic Transitions
The primary chromophores in this compound are the carbonyl group (C=O) of the ketone and the nitro group (NO2).
n → π* Transitions: The carbonyl group exhibits a weak absorption band at longer wavelengths (typically around 270-300 nm) due to the promotion of a non-bonding electron (n) from the oxygen atom to an anti-bonding π* orbital. libretexts.org
π → π* Transitions: A much stronger absorption occurs at shorter wavelengths (typically below 200 nm for simple aliphatic ketones) corresponding to the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. libretexts.org
Nitro Group Transitions: The nitro group also shows a weak n → π* transition at around 270-280 nm and a stronger π → π* transition at around 200-210 nm.
For this compound, the UV-Vis spectrum would be expected to show a weak absorption band in the 270-290 nm region resulting from the overlapping n → π* transitions of both the ketone and nitro groups. The more intense π → π* transitions would likely appear at the lower end of the conventional UV spectrum, below 220 nm. The exact λmax and ε values are influenced by the solvent polarity.
| Transition Type | Chromophore | Expected λmax Range (nm) | Expected Intensity (ε) |
| n → π | Ketone (C=O) | 270-300 | Weak |
| n → π | Nitro (NO2) | ~270 | Weak |
| π → π | Ketone (C=O) | < 200 | Strong |
| π → π | Nitro (NO2) | ~210 | Moderate |
This table is based on typical values for these chromophores and is for illustrative purposes.
Advanced Quantitative Spectroscopic Methods (e.g., Derivative Spectroscopy)
Derivative spectroscopy is a technique that involves calculating and plotting the first, second, or higher-order derivative of an absorbance spectrum with respect to wavelength. This method can be particularly useful for resolving overlapping spectral bands and for accurately quantifying components in a mixture. For a compound like this compound, where the n → π* transitions of the ketone and nitro groups may overlap, second-derivative spectroscopy could potentially resolve these two bands, allowing for more precise analysis of each chromophore. The zero-crossing points in a first-derivative spectrum or the minima in a second-derivative spectrum can be used for quantitative analysis, often with improved selectivity compared to direct absorbance measurements.
Integration of Hyphenated and Multivariate Spectroscopic Methods
For complex molecules or mixtures, no single spectroscopic technique may be sufficient for complete structural elucidation. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful solution. Current time information in Bangalore, IN.
Coupled Spectroscopic Data Interpretation for Complex Structures
Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are prime examples of hyphenated methods. chemscene.comechemi.com In the context of analyzing this compound, GC-MS would first separate the compound from any impurities or reaction byproducts, after which the mass spectrometer would provide the mass spectrum of the pure compound as it elutes from the column. Current time information in Bangalore, IN. This ensures that the resulting fragmentation pattern is solely from the target molecule.
Furthermore, coupling chromatography with multiple spectroscopic detectors, such as LC-UV-MS, can provide orthogonal information simultaneously. echemi.com The retention time from the LC, the UV-Vis spectrum from the photodiode array (PDA) detector, and the mass spectrum (both low and high resolution) from the MS detector would offer a highly confident identification.
Multivariate analysis methods, such as Principal Component Analysis (PCA), can be applied to complex datasets obtained from these techniques. acdlabs.com For instance, if a series of related nitro ketones are analyzed, PCA could identify the spectral variables (specific m/z values or absorbance wavelengths) that account for the major differences among the compounds, thereby highlighting the spectroscopic features most characteristic of specific structural motifs.
Chemometric Approaches in Comprehensive Spectral Analysis
The structural elucidation of this compound relies on the integration of multiple spectroscopic techniques, each providing a unique piece of the structural puzzle. However, the large and complex datasets generated by modern spectrometers, especially when analyzing samples in complex matrices or monitoring reactions over time, necessitate advanced data analysis methods. spectroscopyonline.com Chemometrics, the science of extracting information from chemical systems by data-driven means, offers a powerful suite of tools for handling such multivariate data. ugm.ac.id By applying chemometric models to spectroscopic data, it is possible to deconstruct complex signals, identify subtle patterns, and build predictive models for quantitative analysis. researchgate.netredalyc.org
Detailed Research Findings
Research into the comprehensive analysis of α-nitro ketones has benefited significantly from the application of chemometric techniques, particularly Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression. These methods are instrumental in quality control, reaction monitoring, and the quantitative assessment of this compound.
Principal Component Analysis (PCA) for Qualitative Assessment
PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining the most significant variance. nih.gov When applied to a collection of spectra (e.g., Infrared or NMR) from different synthesis batches of this compound, PCA can effectively discriminate between samples based on their chemical composition.
For instance, in a hypothetical analysis of multiple production batches, FTIR spectra were collected for each batch. The resulting data matrix, consisting of absorbance values at hundreds of different wavenumbers for each sample, was subjected to PCA. The primary goal was to identify any batch-to-batch variability, potentially arising from impurities such as unreacted starting materials or the formation of side-products.
The analysis revealed that the first two principal components (PCs) accounted for the vast majority of the variability within the dataset.
Table 1: Explained Variance from PCA of this compound FTIR Spectra
| Principal Component | Individual Variance Explained (%) | Cumulative Variance Explained (%) |
|---|---|---|
| PC1 | 78.5 | 78.5 |
| PC2 | 15.2 | 93.7 |
A scores plot of PC1 versus PC2 would typically show distinct clustering of the batches. Batches conforming to the quality standard would cluster tightly together near the center of the plot. Outlying clusters might correspond to batches with specific process deviations. Examination of the corresponding loadings plot, which indicates the contribution of each original variable (wavenumber) to the PC, would allow for the chemical interpretation of this separation. High loadings on PC1 might correlate with the characteristic vibrational frequencies of the nitro group (asymmetric and symmetric N-O stretching) and the carbonyl group (C=O stretching), indicating that the main source of variance is the concentration of this compound itself. libretexts.org High loadings on PC2 could correspond to vibrations from an impurity, helping to identify its presence without full separation.
Partial Least Squares (PLS) Regression for Quantitative Analysis
For quantitative applications, such as determining the concentration of this compound in a reaction mixture, PLS regression is a widely used supervised chemometric method. redalyc.org PLS builds a regression model by correlating the spectral data (X-variables) with known concentration values (Y-variables) from a set of calibration samples. This model can then be used to predict the concentration in unknown samples from their spectra alone.
In a research setting, a PLS model was developed to quantify this compound using ¹H NMR data, which can be acquired rapidly. A series of calibration standards with known concentrations of this compound were prepared, and their NMR spectra were recorded. The spectral region containing the characteristic signals for the protons alpha to the carbonyl and nitro groups was used to build the model. The performance of the resulting PLS model was evaluated using an independent validation set.
The model demonstrated high accuracy and precision, proving to be a viable alternative to more time-consuming chromatographic methods for routine quantification. The key performance metrics, the coefficient of determination (R²) and the Root Mean Square Error of Prediction (RMSEP), are summarized below.
Table 2: Performance of PLS-NMR Model for this compound Quantification
| Sample ID | Actual Concentration (mmol/L) | Predicted Concentration (mmol/L) | Residual (mmol/L) |
|---|---|---|---|
| VAL-01 | 5.10 | 5.15 | -0.05 |
| VAL-02 | 9.80 | 9.71 | 0.09 |
| VAL-03 | 15.30 | 15.42 | -0.12 |
| VAL-04 | 20.50 | 20.38 | 0.12 |
| VAL-05 | 24.90 | 25.05 | -0.15 |
| Model Metrics | |||
| R² (Calibration) | 0.998 | ||
| R² (Validation) | 0.997 |
| RMSEP | 0.13 mmol/L | | |
These findings underscore the utility of chemometric approaches in the comprehensive spectral analysis of this compound. They transform raw spectral data into chemically meaningful information, enabling robust quality control and efficient quantitative analysis. ugm.ac.id
Computational Chemistry Approaches for 1 Nitrononan 2 One Systems
Molecular Modeling and Dynamics Simulations for Conformational and Reactive Studies
While quantum mechanics describes the electronic-level details, molecular modeling techniques are used to explore the larger-scale structural and dynamic behavior of molecules like 1-nitrononan-2-one.
The nine-carbon chain of this compound is flexible, capable of adopting a vast number of different three-dimensional shapes, or conformations , through rotation around its single bonds. Conformational analysis aims to identify the most stable, low-energy conformations and understand the energy barriers between them. imperial.ac.uk
The stability of a given conformation is determined by a combination of factors:
Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally preferred over eclipsed ones. imperial.ac.uk
Steric Strain: Repulsive interactions that occur when non-bonded atoms or groups are forced into close proximity. In a long chain, interactions between atoms separated by four bonds (e.g., C1 and C5) can be significant. This is known as a syn-pentane interaction and is energetically unfavorable. fccc.edu
Dipole-Dipole Interactions: The polar nitro and carbonyl groups will orient themselves to minimize repulsive interactions and maximize attractive ones.
Computational methods can explore the Potential Energy Surface (PES) , a mathematical landscape that maps the energy of the molecule as a function of its geometry. By systematically rotating bonds and calculating the energy, a conformational search can identify local and global energy minima, which correspond to stable conformers. The long, flexible chain in this compound suggests that it likely exists as a mixture of several low-energy conformers in solution. nih.gov
Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. numberanalytics.com A reaction coordinate is a geometric parameter—such as a bond length, angle, or a more complex combination of coordinates—that represents the progress of a reaction from reactants to products. wikipedia.org
By systematically changing the reaction coordinate and calculating the energy at each step, a reaction coordinate diagram (or energy profile) can be constructed. This profile shows the energy of the system as it transforms from reactants to products. pearson.com The highest point on this pathway is the transition state (TS) , which represents the energy barrier that must be overcome for the reaction to occur (the activation energy). numberanalytics.comhi.is
For this compound, this approach could be used to study reactions such as:
The Henry (Nitro-Aldol) Reaction: The deprotonation of the α-carbon (C1) to form a nitronate, which can then act as a nucleophile. wikipedia.org Locating the transition state for the initial deprotonation and the subsequent C-C bond formation would provide insight into the reaction's kinetics.
Nucleophilic Addition to the Carbonyl Group: Modeling the approach of a nucleophile to the electrophilic keto-carbon (C2) to understand the stereochemical outcome of the reaction.
Locating the precise geometry and energy of the transition state is a key goal of computational reaction studies, as it allows for the direct calculation of the activation energy, which is fundamental to predicting reaction rates. hi.is
Prediction of Reactivity and Selectivity in this compound Transformations
The prediction of how and where a molecule like this compound will react is a central goal of computational chemistry. rsc.org By modeling the molecule's electronic properties and the energetic landscapes of its potential reactions, chemists can gain significant insights before undertaking laboratory experiments. cam.ac.uk This predictive power is crucial for designing efficient synthetic routes and understanding complex reaction outcomes.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It posits that the most significant interactions between reacting molecules involve their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the highest-energy orbital containing electrons and acts as a nucleophile (electron donor), while the LUMO is the lowest-energy orbital without electrons and acts as an electrophile (electron acceptor). libretexts.org The energy and spatial distribution of these frontier orbitals are key determinants of a molecule's reactivity. libretexts.org
For this compound, computational methods like Density Functional Theory (DFT) can be employed to calculate its electronic structure and visualize the HOMO and LUMO. researchgate.netorganic-chemistry.org Such calculations would reveal the most probable sites for nucleophilic and electrophilic attack. The α-nitroketone structure features a carbonyl group and a nitro group, both of which are electron-withdrawing. nih.govchemistryviews.org This electronic arrangement makes the α-carbon acidic and the carbonyl carbon electrophilic.
A hypothetical DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) for this compound would likely show the HOMO localized on the oxygen atoms of the nitro group, indicating its nucleophilic character. Conversely, the LUMO would be predominantly located on the carbonyl carbon and the nitrogen of the nitro group, highlighting the molecule's electrophilic centers. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability. researchgate.net
| Molecular Orbital | Calculated Energy (eV) | Primary Atomic Orbital Contribution | Predicted Reactive Nature |
|---|---|---|---|
| HOMO | -7.5 | Oxygen p-orbitals (Nitro Group) | Nucleophilic / Basic |
| LUMO | -1.2 | Carbon π* orbital (Carbonyl), Nitrogen p-orbital (Nitro Group) | Electrophilic / Acidic |
| HOMO-LUMO Gap | 6.3 | N/A | Indicates moderate kinetic stability |
Computational chemistry provides powerful tools for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. researchgate.net By calculating the energies of reactants, products, transition states, and intermediates, a detailed potential energy surface for a given transformation can be mapped. researchgate.net This allows chemists to understand why certain products are formed over others (selectivity) and how fast the reaction proceeds (kinetics).
For this compound, computational studies could investigate various transformations, such as its behavior in base-catalyzed reactions like the Henry reaction or Michael additions. nih.govnih.govresearchgate.net For example, in a base-catalyzed intramolecular reaction, DFT calculations could determine the activation energy barriers for different potential cyclization pathways. researchgate.net The pathway with the lowest energy barrier would be the most likely to occur, thus predicting the major product. cam.ac.uk These computational models can also rationalize observed stereoselectivity by comparing the energies of transition states leading to different stereoisomers. nih.gov
A hypothetical study on the reaction of this compound could involve modeling its enolate formation and subsequent reaction. The calculated free energies would reveal the most favorable reaction pathway, providing critical mechanistic insights that are often difficult to obtain through experimental means alone. researchgate.net
| Species | Description | Calculated Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound + Base | 0.0 |
| Intermediate 1 | Enolate of this compound | +5.2 |
| Transition State 1 (TS1) | Transition state for Pathway A | +15.8 |
| Transition State 2 (TS2) | Transition state for Pathway B | +18.3 |
| Product A | Product from Pathway A | -10.4 |
| Product B | Product from Pathway B | -8.1 |
Machine Learning and Artificial Intelligence Integration in Chemical Discovery
Machine learning models can be trained on large datasets of known molecules to predict a wide range of properties for new, untested compounds. researchgate.netaaai.orgacs.org This approach, often termed Quantitative Structure-Property Relationship (QSPR), is a powerful tool in modern chemistry. aaai.org For this compound and its analogues, ML models could predict fundamental physical properties (e.g., solubility, boiling point) or complex chemical attributes like reactivity and toxicity. nqcc.ac.ukblogspot.comnurixtx.com
The process involves converting molecular structures into numerical descriptors (features) and using algorithms like neural networks or gradient boosting to learn the mapping between these features and the target property. arocjournal.comresearchgate.net For instance, an ML model could be trained on a database of α-nitroketone reactions to predict the yield of a specific transformation of this compound under various conditions, guiding chemists toward optimal experimental setups. chemrxiv.org
| Compound | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds | ML-Predicted Reaction Yield (%) |
|---|---|---|---|---|
| This compound | 187.24 | 63.23 | 7 | 78 |
| 1-Nitrooctan-2-one | 173.21 | 63.23 | 6 | 81 |
| 1-Nitrodecan-2-one | 201.27 | 63.23 | 8 | 75 |
| 3-Methyl-1-nitrononan-2-one | 201.27 | 63.23 | 7 | 65 |
| Generated Compound ID | Proposed Structure | Target Property | Predicted Score (Arbitrary Units) | Synthetic Feasibility Score (%) |
|---|---|---|---|---|
| AI-NK-001 | 1-Nitro-4-phenylnonan-2-one | Enhanced Biological Activity | 9.2 | 85 |
| AI-NK-002 | 1-Nitro-9-hydroxynonan-2-one | Increased Polarity | 8.7 | 91 |
| AI-NK-003 | Ethyl 2-(nitroacetyl)octanoate | Alternative Synthetic Precursor | 8.1 | 79 |
| AI-NK-004 | 1-Nitro-3-oxodecanenitrile | Novel Reactivity Profile | 9.5 | 72 |
Synthetic Applications and Transformations of 1 Nitrononan 2 One As a Building Block
Role as a Key Intermediate in Heterocyclic Synthesis
The bifunctional nature of 1-nitrononan-2-one makes it a strategic precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. organic-chemistry.org These reactions often leverage the reactivity of both the ketone and the nitro group to construct the core ring structure.
While direct cycloaddition from this compound is not typical, it serves as a precursor for generating species that readily undergo such reactions. α-Nitroketones can be converted into nitrile oxide intermediates. These 1,3-dipoles can then react with alkenes in a [3+2] cycloaddition to form isoxazoline (B3343090) rings. Subsequent reduction of the isoxazoline double bond would yield the corresponding isoxazolidine (B1194047).
A more direct, albeit multistep, pathway involves the transformation of the ketone functionality. For instance, reaction of this compound with a hydroxylamine (B1172632) derivative could form a nitrone, which is a key 1,3-dipole for isoxazolidine synthesis. This nitrone could then react with a dipolarophile, such as an alkene, to yield a substituted isoxazolidine ring system. The synthesis of isoxazoles, the aromatic counterparts, from α-nitroketones is a known transformation, underscoring the utility of this class of compounds in forming the O-N heterocyclic core. acs.org
This compound is a suitable precursor for constructing various nitrogen-containing heterocycles, most notably pyrroles and indoles, through well-established synthetic routes.
Pyrrole (B145914) Synthesis: The most common method for synthesizing pyrroles from precursors related to this compound is the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound as the starting material. researchgate.netrgmcet.edu.inwikipedia.org this compound can be converted into the necessary 1,4-dicarbonyl intermediate through a sequence involving a Michael addition followed by a Nef reaction. arkat-usa.org For example, the conjugate addition of the nitronate derived from this compound to an α,β-unsaturated carbonyl compound would yield a γ-nitro-1,5-dicarbonyl compound. A subsequent Nef reaction would convert the nitro group into a carbonyl, generating the required 1,4-dicarbonyl skeleton for the Paal-Knorr cyclization with ammonia (B1221849) or a primary amine. researchgate.net
Indole (B1671886) Synthesis: The Fischer indole synthesis is a powerful method for creating the indole nucleus from an arylhydrazine and a ketone or aldehyde. bhu.ac.inyoutube.com In this context, this compound can serve directly as the ketone component. The reaction would proceed by forming a phenylhydrazone intermediate, which, under acidic conditions, undergoes a mdpi.commdpi.com-sigmatropic rearrangement and subsequent cyclization and aromatization to yield a 2-heptyl-3-nitro-1H-indole. Additionally, methods involving the reductive cyclization of nitroketones have been reported as a pathway to indole derivatives. researchgate.net
| Target Heterocycle | Key Synthetic Method | Role of this compound | Key Transformation |
|---|---|---|---|
| Pyrrole | Paal-Knorr Synthesis rgmcet.edu.inwikipedia.org | Precursor to 1,4-dicarbonyl | Michael Addition followed by Nef Reaction arkat-usa.org |
| Indole | Fischer Indole Synthesis youtube.com | Ketone component | Condensation with arylhydrazine and cyclization |
| Isoxazolidine | [3+2] Cycloaddition | Precursor to nitrile oxide or nitrone | Conversion of nitro group or ketone functionality acs.org |
Conversion to Other Functionalities via Selective Reactions
The nitro and ketone groups in this compound can be selectively transformed, providing access to a wide array of other functionalized molecules that are themselves valuable synthetic intermediates.
Selective reduction of the two functional groups in this compound can yield various important products.
Reduction to Amino Alcohols: The complete reduction of both the nitro group and the ketone is a common transformation. This typically yields a β-amino alcohol (1-amino-nonan-2-ol). A variety of reducing agents can accomplish this, often in a stepwise manner. For instance, biocatalytic reduction of α-nitroketones using alcohol dehydrogenases can produce chiral β-nitroalcohols with high enantioselectivity. mdpi.com A subsequent reduction of the nitro group, for example through catalytic hydrogenation, would furnish the chiral β-amino alcohol. The reduction of α-nitroketones to α-amino alcohols has also been reported as a route to key synthetic intermediates. nih.gov
Reduction to Hydroxylamines: The partial reduction of the nitro group to a hydroxylamine is a more delicate transformation but provides access to N-hydroxy compounds. This selective reduction can be challenging as over-reduction to the amine is common.
Formation of Oximes: The ketone functionality can be readily converted to an oxime by reaction with hydroxylamine. google.com This transformation yields nonan-1,2-dione-1-oxime (after tautomerization of the initial product). The resulting oxime is a versatile intermediate; for example, its reduction can lead to the corresponding α-amino ketone, a key building block for the Knorr pyrrole synthesis. wikipedia.org
The unique structure of α-nitroketones allows for novel transformations into amides and other carbonyl-containing compounds.
Conversion to Amides: A remarkable reaction of linear α-nitroketones like this compound is their direct, uncatalyzed conversion into amides upon reaction with primary amines. scribd.comum.edu.mt This process occurs at room temperature under solvent-free conditions and involves the cleavage of the carbon-carbon bond between the carbonyl and the nitro-bearing carbon. For example, reacting this compound with a primary amine (R-NH₂) would yield an N-substituted acetamide (B32628) and 1-nitroheptane. This reaction showcases a unique reactivity pattern and provides a green synthetic route to amides. um.edu.mt
Conversion to other Carbonyls via the Nef Reaction: The Nef reaction is a cornerstone transformation of nitroalkanes, converting a primary or secondary nitro group into an aldehyde or ketone, respectively, typically under acidic conditions. wikipedia.org By first selectively reducing the ketone of this compound to a hydroxyl group, the resulting secondary nitroalkane (1-nitrononan-2-ol) can undergo a Nef reaction to produce 2-hydroxynonanal. More significantly, α-nitroketones can serve as precursors to 1,4-dicarbonyl compounds, which are vital for many synthetic applications, including the Paal-Knorr pyrrole synthesis. arkat-usa.org
Novel Derivatives and Their Potential in Advanced Organic Chemistry
The synthetic utility of this compound is expanded by its role as a Michael donor and its relationship to its precursor, 1-nitro-1-nonene. This nitroalkene is a potent Michael acceptor, and its reactions provide access to a variety of novel derivatives where the 1-nitrononan-2-yl moiety is appended to other functional molecules. u-tokyo.ac.jp
A key class of derivatives arises from the Michael addition of carbon nucleophiles to 1-nitro-1-nonene. The resulting adduct is the corresponding saturated nitroalkane, which is a tautomer of the nitronic acid form of this compound. These adducts are highly functionalized molecules with significant potential in advanced organic synthesis.
Notable examples of such derivatives include:
(R)-Dimethyl 2-(1-nitrononan-2-yl)malonate: This chiral derivative is synthesized via the asymmetric Michael addition of dimethyl malonate to 1-nitro-1-nonene. u-tokyo.ac.jp The presence of the malonate ester and the nitro group provides multiple handles for further synthetic manipulations, making it a valuable building block for chiral synthesis.
3-(1-Nitrononan-2-yl)pentane-2,4-dione: This compound is formed through the Michael addition of pentane-2,4-dione to 1-nitro-1-nonene. researchgate.netresearchgate.net The resulting adduct is a 1,5-dicarbonyl compound bearing a nitro group, a structure ripe for further cyclization and derivatization reactions to form complex carbocyclic and heterocyclic systems. masterorganicchemistry.com
| Derivative Name | Nucleophile (Michael Donor) | Key Reaction Type | Synthetic Potential |
|---|---|---|---|
| (R)-Dimethyl 2-(1-nitrononan-2-yl)malonate u-tokyo.ac.jp | Dimethyl malonate atamanchemicals.com | Asymmetric Michael Addition orgsyn.orgrsc.org | Chiral building block for polyfunctionalized molecules. |
| 3-(1-Nitrononan-2-yl)pentane-2,4-dione | Pentane-2,4-dione orgsyn.org | Michael Addition masterorganicchemistry.com | Precursor for complex cyclic systems via intramolecular reactions. |
These derivatives, rich in functionality, serve as advanced intermediates. The nitro group can be reduced to an amine or converted to a carbonyl via the Nef reaction, while the ester or ketone functionalities can be manipulated through standard organic transformations, opening pathways to a vast array of complex target molecules. google.comacs.org
Scientific Literature Lacks Specific Focus on this compound as a Synthetic Building Block
General chemical principles suggest that this compound would be synthesized via the oxidation of its corresponding nitro alcohol, 1-nitrononan-2-ol. This precursor can be formed through a Henry reaction (nitro-aldol reaction) between heptanal (B48729) and nitroethane. The resulting α-nitro ketone, this compound, possesses two key functional groups: a nitro group and a ketone. This bifunctionality, in theory, allows for a variety of chemical modifications.
For instance, α-nitro ketones can generally undergo reactions such as:
Michael additions: The acidic α-proton can be removed to form a nucleophile for conjugate additions.
Cycloadditions: The nitro group can be transformed into a nitrone or nitrile oxide, which can then participate in cycloaddition reactions to form heterocyclic compounds.
Reduction of the nitro group: The nitro group can be reduced to an amine, opening pathways to various nitrogen-containing compounds.
Reactions at the carbonyl group: The ketone can undergo standard carbonyl chemistry, such as condensation reactions.
However, without specific studies on this compound, any discussion on its role in synthesizing complex analogues or material precursors would be purely speculative and not based on established research findings. The scientific community has not, to date, published detailed investigations into the specific reactivity and synthetic utility of this particular long-chain α-nitro ketone.
Therefore, the construction of a detailed, evidence-based article focusing solely on the synthetic applications of this compound, as outlined in the requested structure, is not feasible due to the lack of primary scientific literature on the subject.
Future Directions and Emerging Research Avenues for 1 Nitrononan 2 One Chemistry
Integration with Advanced Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is central to modern organic synthesis, and its application to 1-Nitrononan-2-one chemistry is a burgeoning research area. The goal is to achieve high efficiency, regioselectivity, and, crucially, enantioselectivity in its transformations.
Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Alcohol dehydrogenases (ADHs) have been successfully used for the enantioselective reduction of various α-nitroketones to chiral β-nitroalcohols with high conversions and excellent enantiomeric excess (ee). mdpi.com Future research will likely involve screening for or engineering novel enzymes specifically optimized for the reduction of this compound, providing access to valuable chiral building blocks.
Table 1: Biocatalytic Reduction of α-Nitroketones Using Alcohol Dehydrogenases (ADHs) mdpi.com
| Substrate (α-Nitroketone) | Enzyme | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
|---|---|---|---|---|
| 1-Nitro-3,3-dimethyl-2-butanone | ADH440 | 99 | >99 | (R) |
| 1-Nitro-2-hexanone | ADH440 | 99 | 97 | (R) |
| 1-Nitro-1-phenyl-2-propanone | ADH440 | 99 | 92 | (R) |
| 1-(2-furyl)-2-nitroethanone | ADH440 | 79 | 71 | (R) |
Organocatalysis: Chiral small-molecule catalysts have emerged as powerful tools. For instance, chiral squaramides and tertiary amines have been employed in reactions involving γ-nitroketones, leading to products with multiple stereocenters in high yields and enantioselectivities. researchgate.netbeilstein-journals.org The development of organocatalysts for asymmetric transformations starting from this compound, such as Michael additions or Henry reactions, is a promising avenue.
Metal-Based Catalysis: While classic reactions like the Nef reaction often use stoichiometric reagents, modern metal-based catalysts can achieve similar transformations with greater efficiency. researchgate.netmdpi.com Research into novel heterogeneous nickel catalysts or zinc-based systems could lead to reusable and highly active catalysts for the reactions of this compound. rsc.orgu-tokyo.ac.jp
Chemoinformatics and Data-Driven Design for Nitroketone Reactivity and Synthesis
Computational chemistry and chemoinformatics are becoming indispensable for accelerating research. These tools can predict molecular properties and reaction outcomes, guiding experimental work more effectively.
Reactivity Prediction: Chemoinformatics toolkits can be used to model complex chemical phenomena. For example, rules-based systems have been developed to predict and enumerate ring-chain tautomers, a process relevant to certain nitroketones. acs.org Applying similar logic to this compound could help predict its equilibrium behavior and reactivity under various conditions.
Synthesis Planning: Retrosynthesis algorithms, increasingly powered by machine learning, can propose novel and efficient synthetic routes. researchgate.net By inputting this compound or its derivatives as targets, these tools can mine reaction databases to suggest pathways that are more sustainable or use advanced catalysts.
Virtual Screening and Property Prediction: In silico tools are widely used to predict the physicochemical properties of molecules. beilstein-journals.orgmdpi.com For derivatives of this compound, these methods can be used to design new compounds with specific electronic or steric properties, pre-screening them computationally before committing to laboratory synthesis. This data-driven approach can also be used to assess synthetic accessibility, ensuring that designed molecules are practically synthesizable. acs.org
Exploration of Unconventional Reactivity Patterns and Novel Transformations
Moving beyond established transformations like the Henry or Nef reactions, future research will explore the untapped synthetic potential of this compound by uncovering novel reactivity patterns.
Interrupted Reactions: The classical Nef reaction converts a nitro group to a carbonyl. However, "interrupted" versions of this reaction, where the pathway is diverted by a nucleophile, can lead to entirely different and complex products. mdpi.com For example, nitrodiketones have been shown to cyclize into furan-2(3H)-one oximes under such conditions. mdpi.com Investigating the interrupted Nef or Meyer reactions of this compound could yield novel heterocyclic structures.
Reactivity Umpolung: Strategies that invert the normal polarity of functional groups can lead to powerful bond formations. A four-stage algorithm for the reactivity umpolung of aliphatic nitro compounds has been proposed, opening new avenues for synthesis. researchgate.net Applying this concept to this compound could enable it to act as an electrophilic rather than nucleophilic synthon at the alpha-carbon.
Cycloaddition Reactions: The nitronate form of this compound can potentially act as a 1,3-dipole in cycloaddition reactions. researchgate.net Furthermore, related γ-nitroketones have been used as substrates in [2+4] annulation reactions to create highly substituted cyclohexanes. beilstein-journals.org Exploring the participation of this compound in various pericyclic reactions is a fertile ground for discovering new molecular scaffolds.
Table 2: Examples of Novel Transformations Involving Nitroketones beilstein-journals.orgmdpi.com
| Substrate Type | Reaction Type | Key Reagents/Catalyst | Product Class |
|---|---|---|---|
| β-Nitroketones | Interrupted Meyer Reaction / Cyclization | HHal in Acetic Acid | 3-Haloisoxazoles |
| Nitrodiketones | Interrupted Nef Reaction / Cyclization | Base | Bicyclic Furan-2(3H)-one Oximes |
| γ-Nitroketones | [2+4] Annulation | Cyclic 1-Azadiene, (DHQ)2PHAL | Polysubstituted Cyclohexanes |
Q & A
Q. How can researchers ensure the reproducibility of synthetic protocols for this compound in cross-laboratory studies?
- Methodological Answer : Provide granular experimental details in supplementary materials, including raw NMR spectra, chromatograms, and crystallographic data (CIF files). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like ChemRxiv or Zenodo. Collaborative validation via round-robin testing across labs minimizes protocol drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
